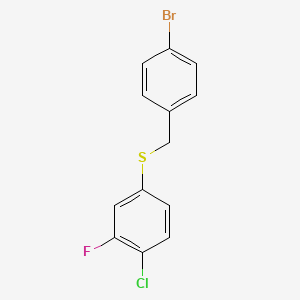

(4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane

Description

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]-1-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQKGEMYCXAFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The thiolate anion, generated by deprotonating 4-chloro-3-fluorobenzenethiol with a base, attacks the electrophilic carbon in 4-bromobenzyl bromide. This SN2 mechanism proceeds under mild conditions:

-

Base : Potassium carbonate (K₂CO₃) or DIPEA (N,N-diisopropylethylamine) in anhydrous toluene or dichloromethane.

-

Workup : Extraction with water-immiscible solvents (e.g., methylene chloride), followed by drying and column chromatography (petroleum ether/ethyl acetate).

Example :

4-Bromobenzyl bromide (1.0 equiv) and 4-chloro-3-fluorobenzenethiol (1.1 equiv) react in toluene with K₂CO₃ (2.0 equiv) at 40°C for 12 hours. Post-reaction extraction and chromatography yield the product in 68–75% purity.

Photoredox-Mediated Disulfide Intermediary Activation

Recent advances leverage photoredox catalysis to form sulfane bonds via radical intermediates, circumventing traditional base-driven pathways.

Radical Coupling Using Disulfides

4-Bromobenzyl chloride reacts with bis(4-chloro-3-fluorophenyl) disulfide under blue light irradiation (25 W LED) in the presence of 4CzIPN (photocatalyst) and DIPEA.

-

Mechanism : Light excites 4CzIPN, generating a radical from the disulfide. This radical couples with the benzyl chloride, forming the sulfane bond.

-

Conditions : Argon atmosphere, room temperature, 24-hour irradiation.

-

Yield : 60–70% after column chromatography (petroleum ether/ethyl acetate = 70:1).

Advantages :

-

Avoids thiol handling (malodorous and oxidation-sensitive).

-

Tolerates electron-deficient aryl groups due to radical stability.

Metal-Catalyzed C–S Bond Formation

Palladium or copper catalysts enable cross-coupling between benzyl halides and thiols, though this method is less common for tertiary sulfanes.

Palladium-Catalyzed Coupling

A modified Ullmann reaction couples 4-bromobenzyl bromide with 4-chloro-3-fluorobenzenethiol using Pd(OAc)₂ and Xantphos ligand.

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Purification | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75% | Mild, base-driven | Column chromatography | Simplicity, scalability |

| Photoredox | 60–70% | Blue light, room temp | Column chromatography | Avoids thiol handling |

| Metal-Catalyzed | ~50% | High temp, inert atmos. | Filtration, distillation | Broad substrate tolerance |

Critical Challenges and Optimization Strategies

Steric and Electronic Effects

-

Electron-Withdrawing Groups : The 4-bromo and 4-chloro-3-fluoro substituents slow nucleophilic substitution due to reduced benzyl halide reactivity. Mitigated by using polar aprotic solvents (e.g., tetramethylene sulfone) or elevated temperatures (100–140°C).

-

Purification Difficulties : Similar polarity of byproducts necessitates gradient elution in chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The sulfane linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing compounds using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

Substitution: Formation of iodinated or tert-butylated derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or other reduced sulfur-containing compounds.

Applications De Recherche Scientifique

(4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s halogen substituents distinguish it from simpler sulfane sulfur derivatives. Key comparisons include:

Analytical Challenges

Detection of sulfane sulfur in halogenated derivatives relies on cyanide-based assays (e.g., Fe³⁺-thiocyanate complex formation) or isotope dilution mass spectrometry with triarylphosphine probes . Halogen substituents may interfere with traditional spectrophotometric methods, necessitating advanced techniques like LC-MS/MS for quantification .

Activité Biologique

(4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane is an organosulfur compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 335.65 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and binding affinity to various biological targets.

The biological activity of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane primarily involves enzyme inhibition and receptor interactions. The sulfane functional group is significant for its potential reactivity, allowing the compound to engage in non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions are crucial for modulating enzyme functions and signal transduction pathways.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study evaluated the effects of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane on various cancer cell lines. Results indicated significant antiproliferative activity, particularly against colon cancer cells, with an IC50 value of 12 nM, suggesting strong potential as a therapeutic agent .

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific metabolic enzymes revealed that it acts as a competitive inhibitor, affecting the enzyme kinetics and altering metabolic pathways critical for cellular function .

- Safety and Toxicity Assessments : Toxicological evaluations demonstrated that while the compound exhibits promising biological activity, it also presents potential safety concerns due to observed cytotoxic effects in high concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic substitution between 4-bromobenzylthiol and 4-chloro-3-fluorophenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).

- Step 2 : Employ catalysts like triethylamine to deprotonate the thiol group, enhancing reactivity.

- Step 3 : Optimize reaction temperature (60–80°C) and monitor progress via TLC or HPLC.

- Purification : Column chromatography using hexane/ethyl acetate gradients to isolate the product .

Q. How can researchers validate the structural integrity and purity of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR, focusing on benzyl (δ 4.2–4.5 ppm) and aromatic proton shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M–Br]).

- Elemental Analysis : Validate Br, Cl, and F content (±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane, and how can modern software address them?

- Challenges :

- Disorder in Halogen Substituents : Bromine and chlorine atoms may exhibit positional disorder.

- Twinned Crystals : Common in sulfane derivatives due to flexible sulfur linkages.

- Solutions :

- Refinement Tools : SHELXL ( ) for robust least-squares refinement; implement TWIN/BASF commands to model twinning.

- Visualization : ORTEP-3 ( ) to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters .

- Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <5% |

| Resolution | 0.84 Å |

Q. How do sulfane sulfur detection methods apply to studying the reactivity of (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane in biological systems?

- Detection Strategies :

- Cyanolysis : Quantify sulfane sulfur via thiocyanate formation (UV-Vis at 460 nm) under alkaline conditions .

- Fluorescent Probes : Use SSP4 or similar probes for real-time tracking in cellular assays; excitation/emission at 488/525 nm .

- Biological Reactivity :

- The compound may donate sulfane sulfur to cysteine residues in proteins, detected via LC-MS/MS after derivatization with monobromobimane .

Q. How should researchers resolve contradictions in spectroscopic data when this compound interacts with biomolecules?

- Contradiction Sources :

- Signal overlap in NMR (e.g., aromatic protons from the compound and biomolecules).

- False positives in MS due to adduct formation.

- Resolution Strategies :

- Multi-Technique Cross-Validation : Combine NMR, FT-IR, and X-ray diffraction to confirm binding modes.

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from true signals in complex mixtures .

Q. What computational approaches predict the electronic and steric effects of halogen substituents in (4-Bromobenzyl)(4-chloro-3-fluorophenyl)sulfane?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.